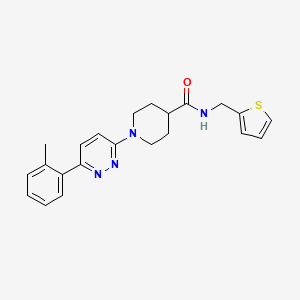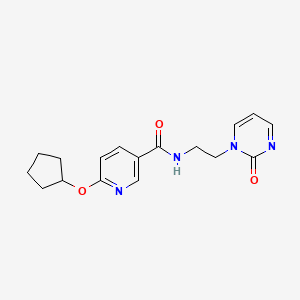![molecular formula C20H19ClN2O2S B2862414 (3-Chlorophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1324325-42-9](/img/structure/B2862414.png)
(3-Chlorophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chlorophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is an organic compound that has garnered attention due to its unique structural components and potential applications in various scientific fields. Its intricate structure incorporates a chlorophenyl group, a methylbenzo[d]thiazolyl group, and a piperidinyl methanone core, making it a subject of interest in synthetic chemistry and pharmacology.
Mecanismo De Acción
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various targets leading to a range of biological activities . The compound’s interaction with its targets could lead to changes at the molecular level, affecting the function of the target proteins and resulting in the observed biological effects.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these interactions can vary widely depending on the specific pathway and target involved.
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties . These properties can greatly impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.
Result of Action
Thiazole derivatives are known to have a range of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone typically involves multi-step reactions:
Formation of Intermediate Compounds: : Starting with (3-chlorophenyl)methanone, the synthetic route often involves coupling with 4-methylbenzo[d]thiazol-2-yl-oxy intermediates under controlled conditions.
Piperidine Introduction:
Reaction Conditions: : The reactions often require catalysts such as palladium on carbon, solvents like dichloromethane, and specific temperatures ranging from 60-90°C.
Industrial Production Methods: While industrial production methods are proprietary, they generally follow the same fundamental synthetic routes with optimizations for scale, yield, and purity. This includes large-scale reactors and precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : It can undergo oxidation reactions to form sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can break down the piperidinyl methanone group to simpler amines.
Substitution: : Various electrophilic aromatic substitution reactions can modify the chlorophenyl ring.
Oxidation: : Common reagents include hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.
Substitution: : Friedel-Crafts alkylation or acylation methods apply, with reagents like aluminum chloride (AlCl3).
Major Products: Major products include substituted phenyl derivatives, reduced amine compounds, and oxidized thiazolyl derivatives.
Aplicaciones Científicas De Investigación
This compound finds significant usage in:
Chemistry: : As a precursor in the synthesis of complex organic molecules.
Biology: : For studying enzyme interactions and receptor binding assays.
Industry: : Used in the manufacturing of specialized chemical products and intermediates.
Comparación Con Compuestos Similares
(3-Chlorophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is unique due to its combined structural features. Similar compounds include:
(3-Chlorophenyl)(4-oxopiperidin-1-yl)methanone: : Lacks the thiazolyl group, resulting in different reactivity and biological activity.
(3-Chlorophenyl)(4-(4-methylphenyl)piperidin-1-yl)methanone: : Substitutes the thiazolyl group with a methylphenyl group, altering its binding properties.
(4-(4-Methylbenzo[d]thiazol-2-yl)oxy)piperidine: : Misses the chlorophenyl methanone component, which affects its overall stability and reactivity.
By examining these compounds, researchers can appreciate the unique contributions of each functional group in this compound to its chemical and biological properties.
Propiedades
IUPAC Name |
(3-chlorophenyl)-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-13-4-2-7-17-18(13)22-20(26-17)25-16-8-10-23(11-9-16)19(24)14-5-3-6-15(21)12-14/h2-7,12,16H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHOJDQDEJFETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-fluorophenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2862336.png)


![5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2862342.png)
![3-{[2-(3-Hydroxyquinoxalin-2-yl)-6-methylphenyl]carbamoyl}propanoic acid](/img/structure/B2862344.png)
![1,3-dimethyl-7-propyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2862345.png)
![5-bromo-2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2862346.png)


![3-(1H-indol-3-yl)-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]propan-1-one](/img/structure/B2862351.png)
![ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate](/img/structure/B2862352.png)
![2-[4-(Trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B2862353.png)
